5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S3/c1-2-6-11(7-3-1)17-15-20-19-14(23-15)10-21-16-18-12-8-4-5-9-13(12)22-16/h1-9H,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNNTPESKZLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Thiadiazole Ring Formation: The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with appropriate reagents such as carbon disulfide or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group and the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
Research has indicated that benzothiazole derivatives, including 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine, exhibit potent anti-tubercular properties. Studies have shown that these compounds can inhibit the proliferation of Mycobacterium tuberculosis in vitro and in vivo, making them promising candidates for the development of new anti-tubercular agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzothiazole and thiadiazole moieties can enhance cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .
Anti-inflammatory Effects
In addition to its antitubercular and anticancer activities, this compound shows anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus suggesting its potential use in treating inflammatory diseases.
Biological Studies
Enzyme Inhibition
this compound is utilized in studies focused on enzyme inhibition. It has been shown to target specific enzymes involved in bacterial growth and cancer cell proliferation. For instance, molecular docking studies have identified it as a potential inhibitor of DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis .
Cellular Mechanisms
The compound's effects on cellular mechanisms are under investigation. Preliminary studies suggest that it may interfere with signaling pathways associated with cell survival and proliferation, which is crucial for both bacterial and cancer cell growth.
Industrial Applications
Material Science
Beyond biological applications, this compound is being explored for its potential use in material science. Its unique chemical structure allows for the development of materials with specific electronic and optical properties. Research into its application as a corrosion inhibitor in industrial settings has also shown promise .
Mechanism of Action
The mechanism of action of 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves:
Molecular Targets: The compound targets specific enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It interferes with the DNA synthesis pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related and have comparable applications.
Uniqueness
5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its combined benzothiazole and thiadiazole moieties, which confer distinct biological activities and potential for multi-target drug development .
Biological Activity
5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a combination of a benzothiazole moiety and a thiadiazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.
Overview of Biological Activities
The biological activities associated with benzothiazole and thiadiazole derivatives include:
- Anticancer Activity : Various studies have demonstrated that compounds containing these moieties exhibit significant cytotoxic effects against different cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.
- Antioxidant Activity : The antioxidant properties of these compounds contribute to their therapeutic potential.
Anticancer Activity
In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | HepG2 (liver cancer) | 10.0 |
These results indicate that the compound exhibits promising anticancer activity, particularly against breast adenocarcinoma and hepatocellular carcinoma cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed. Studies have reported the minimum inhibitory concentration (MIC) values against various pathogens:
These findings suggest that the compound possesses significant antibacterial and antifungal properties.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the thiadiazole ring enhances interaction with biological targets such as enzymes involved in cancer cell proliferation and bacterial growth. Molecular docking studies have indicated potential binding interactions with key proteins involved in these pathways.
Case Studies and Research Findings
Several research articles highlight the synthesis and biological evaluation of compounds related to 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amines:
- Synthesis and Evaluation : A study focused on synthesizing various benzothiazole-based thiadiazoles and evaluating their anticancer activities against multiple cell lines. The results indicated that structural modifications significantly influenced their cytotoxicity profiles .
- Antimicrobial Studies : Another investigation reported on the antibacterial activity of similar thiadiazole derivatives, revealing effective inhibition against Gram-positive and Gram-negative bacteria .
- Structure–Activity Relationship (SAR) : Research has emphasized the importance of structural features in determining the biological activity of thiadiazole derivatives, suggesting that specific substitutions can enhance potency against targeted diseases .
Q & A
Q. What are the optimized synthetic routes for 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization and substitution reactions. For example:
- Cyclocondensation: Reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate and concentrated sulfuric acid forms the 1,3,4-thiadiazole core .
- Substitution: Introducing the benzo[d]thiazol-2-ylthio moiety via nucleophilic substitution with benzyl halides under basic conditions (e.g., NaOH) .
- Optimization: Ultrasound-assisted synthesis significantly improves reaction efficiency (e.g., 20–30% yield increase) by enhancing mixing and reducing reaction time .
Key Variables: - Solvent polarity (DMF vs. ethanol) affects substitution rates.
- Acid catalysts (H₂SO₄ vs. POCl₃) influence cyclization efficiency .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., Bruker SMART APEX CCD) with SHELX software (SHELXL/SHELXS) refines the structure .
- Hydrogen Bonding: N–H⋯N and C–H⋯O interactions form 2D networks parallel to the bc plane .
- π-π Stacking: Benzo[d]thiazole and phenyl rings exhibit face-to-face interactions (distance ~3.5–3.8 Å), contributing to lattice stability .
Data Parameters: - Space group: P21/c (monoclinic).
- Rint < 0.05 for high-resolution data .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- 1H/13C NMR: Confirm substituent integration and coupling patterns (e.g., δ 3.53 ppm for NH protons in DMSO-d6) .
- IR Spectroscopy: Identify thiadiazole C=N stretching (~1600 cm⁻¹) and S–C vibrations (~690 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ = 345.09) .
Contradiction Resolution: - Overlapping NMR peaks are deconvoluted using 2D techniques (e.g., HSQC, HMBC) .
Advanced Research Questions
Q. How do substituents on the phenyl or thiadiazole rings modulate biological activity, and what SAR trends are observed?
Methodological Answer:
- Anticancer Activity: Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring enhance cytotoxicity (e.g., IC₅₀ = 12 µM against MCF-7 cells) by increasing electrophilicity .
- Antioxidant Potency: Methyl or methoxy groups improve radical scavenging (e.g., DPPH assay, IC₅₀ = 45 µM) via resonance stabilization .
SAR Table:
| Substituent (R) | Activity (IC₅₀, µM) | Mechanism |
|---|---|---|
| –NO₂ | 12 (MCF-7) | GSK-3 inhibition |
| –OCH₃ | 45 (DPPH) | Radical scavenging |
| –Cl | 18 (HeLa) | Apoptosis induction |
Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
- Molecular Docking: AutoDock Vina simulates binding to GSK-3β (PDB: 1I09), showing hydrogen bonds with Asp200 and hydrophobic contacts with Phe67 .
Validation: - MD simulations (100 ns) assess binding stability (RMSD < 2.0 Å) .
Q. How are contradictory bioactivity results (e.g., varying IC₅₀ values across studies) systematically addressed?
Methodological Answer:
- Assay Standardization: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) .
- Meta-Analysis: Pool data from multiple studies (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Case Example: - Discrepancies in IC₅₀ for –Cl derivatives (15–25 µM) are attributed to cell line heterogeneity (e.g., MCF-7 vs. HeLa) .
Methodological Challenges
Q. What strategies mitigate crystallization difficulties during structural analysis?
Methodological Answer:
Q. How is regioselectivity controlled during the synthesis of asymmetric thiadiazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
